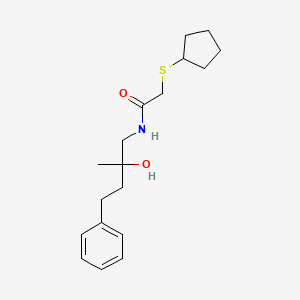

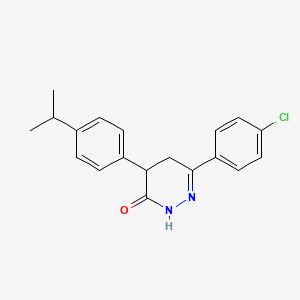

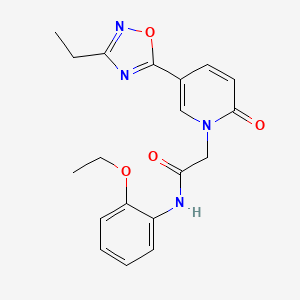

2-(cyclopentylthio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(cyclopentylthio)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be used to infer potential characteristics of the compound . For instance, N-(2-hydroxy phenyl) acetamide and its derivatives are mentioned as having significant biological activities, such as anti-inflammatory and anti-arthritic properties . Additionally, the synthesis of related compounds, such as N-[(1R, 2R, 3R, 4R)-2, 3-diacetoxy-4-(acetoxymethyl)cyclopentyl]-acetamide, is achieved through methods like enzyme-catalyzed asymmetric hydrolysis , which could be relevant for the synthesis of the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of enzyme-catalyzed reactions for enantio- and diastereoselective synthesis . The synthesis of N-(2-hydroxyphenyl)acetamide derivatives also involves reactions with chlorotrimethylsilane and subsequent transsilylation . These methods could potentially be adapted for the synthesis of "this compound" by incorporating the appropriate cyclopentylthio and phenylbutyl groups into the molecular framework.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using techniques such as NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods . These techniques allow for the determination of the molecular conformation and the identification of functional groups present in the compounds. The same methods could be applied to analyze the molecular structure of "this compound" to understand its conformation and reactivity.

Chemical Reactions Analysis

The chemical reactivity of related acetamide derivatives includes interactions with various reagents leading to the formation of heterocyclic systems , as well as reactions with methyl(organyl)dichlorosilanes resulting in silaheterocyclic compounds . These reactions demonstrate the versatility of acetamide derivatives in forming complex structures, suggesting that "this compound" may also undergo a range of chemical transformations to yield novel heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-hydroxyphenyl)acetamide derivatives are influenced by their molecular structure and the presence of functional groups . The anti-inflammatory and anti-arthritic activities of these compounds indicate their potential for biological applications . The properties of "this compound" would likely be determined by similar structural features, and its biological activity could be inferred from the activities of structurally related compounds.

Applications De Recherche Scientifique

Chemoselective Acetylation of 2-Aminophenol

The study by Magadum and Yadav (2018) focuses on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting its significance in the natural synthesis of antimalarial drugs. This process utilizes Novozym 435 as the catalyst and examines various acyl donors, providing insights into process optimization, mechanism, and kinetics (Magadum & Yadav, 2018).

Synthesis and Characterization of Acetamide Derivatives

Zhong-cheng and Wan-yin (2002) describe the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, detailing steps such as acetylation, esterification, and ester interchange. This research provides valuable information on the preparation and structural analysis of acetamide derivatives, which are important in various chemical synthesis applications (Zhong-cheng & Wan-yin, 2002).

Development of Rapid Chemometric Methods

Kanthale et al. (2020) discuss the development of a rapid chemometric reverse phase HPLC method for the simultaneous estimation of paracetamol and ibuprofen in bulk and tablet formulations. This study underscores the importance of efficient analytical techniques in pharmaceutical research, especially for drugs with widespread use (Kanthale et al., 2020).

Propriétés

IUPAC Name |

2-cyclopentylsulfanyl-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2S/c1-18(21,12-11-15-7-3-2-4-8-15)14-19-17(20)13-22-16-9-5-6-10-16/h2-4,7-8,16,21H,5-6,9-14H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAEUSWVLMMTTRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)CSC2CCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

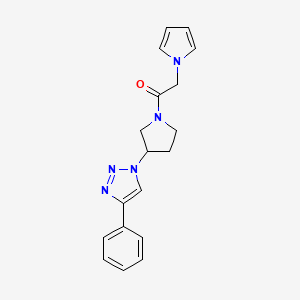

![3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2505092.png)

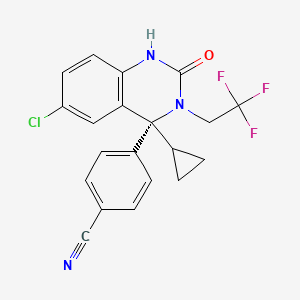

![Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2505099.png)

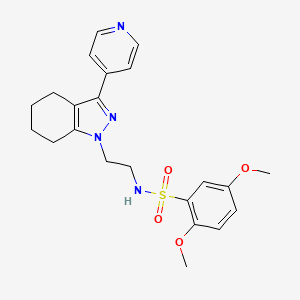

![8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2505106.png)

![5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2505113.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B2505114.png)